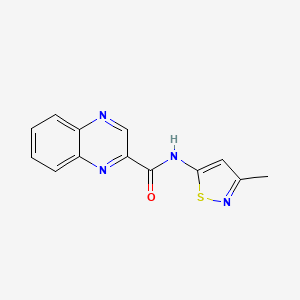![molecular formula C21H25N5O5 B2867866 8-(2,5-Dimethoxyphenyl)-3-(2-ethoxyethyl)-1,7-dimethyl-1,3,5-trihydro-4-imidaz olino[1,2-h]purine-2,4-dione CAS No. 896307-28-1](/img/structure/B2867866.png)
8-(2,5-Dimethoxyphenyl)-3-(2-ethoxyethyl)-1,7-dimethyl-1,3,5-trihydro-4-imidaz olino[1,2-h]purine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(2,5-Dimethoxyphenyl)-3-(2-ethoxyethyl)-1,7-dimethyl-1,3,5-trihydro-4-imidaz olino[1,2-h]purine-2,4-dione is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2,5-Dimethoxyphenyl)-3-(2-ethoxyethyl)-1,7-dimethyl-1,3,5-trihydro-4-imidaz olino[1,2-h]purine-2,4-dione typically involves multi-step organic reactions. The process begins with the preparation of the core purine structure, followed by the introduction of the dimethoxyphenyl and ethoxyethyl groups through various substitution reactions. Key reagents often include dimethoxybenzene derivatives, ethoxyethyl halides, and purine precursors. Reaction conditions may involve the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would require scalable and efficient methods. This might involve continuous flow reactors, automated synthesis systems, and rigorous quality control measures to maintain consistency. The use of green chemistry principles, such as minimizing waste and using environmentally friendly solvents, would also be considered to make the process more sustainable.
Análisis De Reacciones Químicas
Types of Reactions
8-(2,5-Dimethoxyphenyl)-3-(2-ethoxyethyl)-1,7-dimethyl-1,3,5-trihydro-4-imidaz olino[1,2-h]purine-2,4-dione can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially leading to the formation of new compounds with different properties.
Reduction: This reaction can reduce certain functional groups, altering the compound’s reactivity and stability.
Substitution: This reaction can replace specific atoms or groups within the molecule, allowing for the creation of derivatives with tailored properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a range of analogs with different functional groups.
Aplicaciones Científicas De Investigación
8-(2,5-Dimethoxyphenyl)-3-(2-ethoxyethyl)-1,7-dimethyl-1,3,5-trihydro-4-imidaz olino[1,2-h]purine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antiviral activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 8-(2,5-Dimethoxyphenyl)-3-(2-ethoxyethyl)-1,7-dimethyl-1,3,5-trihydro-4-imidaz olino[1,2-h]purine-2,4-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins, leading to modulation of various biochemical pathways. The compound’s effects are mediated through binding to these targets, altering their activity and influencing cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- 8-(2,5-Dimethoxyphenyl)-3-(2-methoxyethyl)-1,7-dimethyl-1,3,5-trihydro-4-imidaz olino[1,2-h]purine-2,4-dione
- 8-(2,5-Dimethoxyphenyl)-3-(2-propoxyethyl)-1,7-dimethyl-1,3,5-trihydro-4-imidaz olino[1,2-h]purine-2,4-dione
Uniqueness
Compared to similar compounds, 8-(2,5-Dimethoxyphenyl)-3-(2-ethoxyethyl)-1,7-dimethyl-1,3,5-trihydro-4-imidaz olino[1,2-h]purine-2,4-dione stands out due to its specific ethoxyethyl group, which may confer unique reactivity and biological activity. This structural variation can lead to differences in how the compound interacts with molecular targets and its overall efficacy in various applications.
Propiedades
IUPAC Name |
6-(2,5-dimethoxyphenyl)-2-(2-ethoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O5/c1-6-31-10-9-24-19(27)17-18(23(3)21(24)28)22-20-25(17)12-13(2)26(20)15-11-14(29-4)7-8-16(15)30-5/h7-8,11-12H,6,9-10H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQBUMYJVADGCFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C(=O)C2=C(N=C3N2C=C(N3C4=C(C=CC(=C4)OC)OC)C)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(4-Nitrophenyl)sulfanyl]phenylboronic acid](/img/structure/B2867788.png)





![2-(4-chlorophenoxy)-N-(2-(2-((4-methoxybenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2867798.png)
![ethyl 3-ethyl-5-[(4-ethylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate](/img/structure/B2867800.png)



